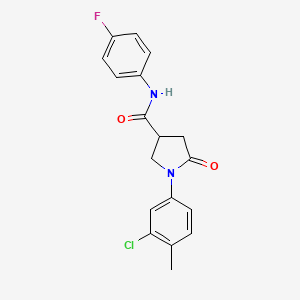
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide , belongs to the class of urea derivatives . Its chemical formula is C₁₄H₁₂ClFN₂O
Name: this compound
Molecular Weight: 298.71 g/mol
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common route includes the following reactions:
-
Halogenation of Phenol
- Start with phenol (C₆H₅OH).
- Electrophilic halogenation (usually with chlorine or bromine ) at the 3-position yields 3-chlorophenol .
- Further methylation at the 4-position results in 3-chloro-4-methylphenol .
-
Urea Derivative Formation
- React 3-chloro-4-methylphenol with 4-fluoroaniline (C₆H₄F-NH₂) to form the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like , , and play a role.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) in biological systems.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other urea derivatives.
Similar Compounds: Explore related compounds like 1-(4-chlorophenyl)-3-octadecylurea and trichlorophenols .
Properties
Molecular Formula |
C18H16ClFN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-2-7-15(9-16(11)19)22-10-12(8-17(22)23)18(24)21-14-5-3-13(20)4-6-14/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
InChI Key |
WVXPVZBJHXLTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)
![1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea](/img/structure/B11030974.png)
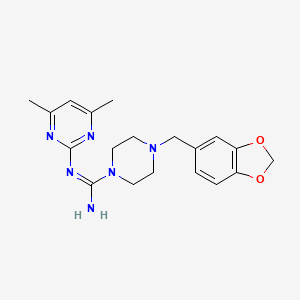
![Ethyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031006.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11031010.png)
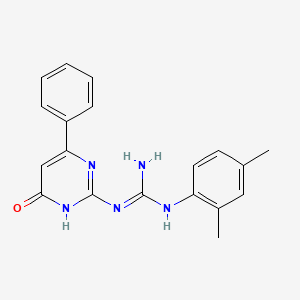
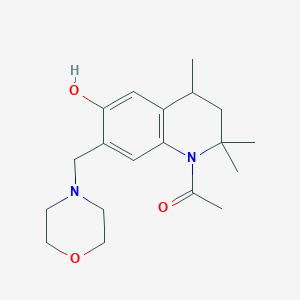
![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)
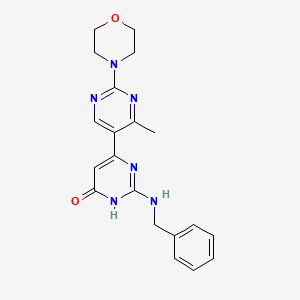
![5-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11031032.png)
![Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11031038.png)

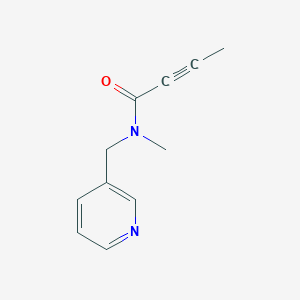
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031053.png)
